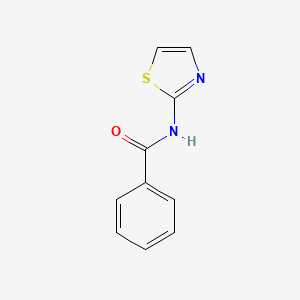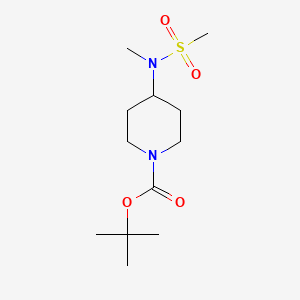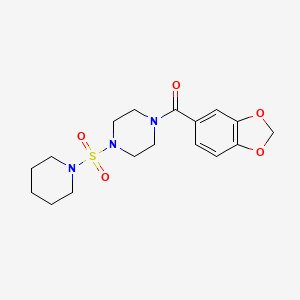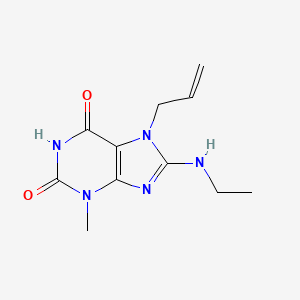
5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research. It is used as a drug molecule in the study of the pharmacological and physiological effects of drugs. It is also used as a chemical reagent in the synthesis of other compounds. Additionally, it is used as a spectroscopic agent for the analysis of organic compounds.
Mécanisme D'action
5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide acts on the nervous system by inhibiting the reuptake of serotonin and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, resulting in an increase in the activity of the nervous system. Additionally, this compound has been shown to act as an agonist at the 5-HT1A receptor, which is responsible for the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the reuptake of serotonin and norepinephrine, resulting in an increase in the activity of the nervous system. Additionally, it has been shown to act as an agonist at the 5-HT1A receptor, which is responsible for the regulation of mood and anxiety. Furthermore, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to using this compound in laboratory experiments. It is a highly toxic compound and should be handled with extreme caution. Additionally, it is not suitable for use in humans due to its potential toxicity.
Orientations Futures
There are a variety of potential future directions for research involving 5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide. These include further research into the mechanism of action, the development of new applications for the compound, and the exploration of its potential therapeutic uses. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its pharmacological properties. Finally, further research into the synthesis of the compound could lead to the development of more efficient and cost-effective methods of production.
Méthodes De Synthèse
5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide is synthesized through a two-step reaction process. The first step involves the reaction of quinolin-3-ylmethyl bromide and 2,4-dimethylbenzene-1-sulfonyl chloride in the presence of triethylamine and acetonitrile. This reaction yields this compound. The second step involves the hydrolysis of the resulting product with aqueous hydrochloric acid to yield this compound in a pure form.
Propriétés
IUPAC Name |
5-bromo-2,4-dimethyl-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-11-7-12(2)17(9-15(11)18)23(21,22)20-14-8-13-5-3-4-6-16(13)19-10-14/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKXMWQBIHHXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B6417200.png)
![methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B6417204.png)

![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417211.png)

![8-(2,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417226.png)
![1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B6417251.png)
![N-[4-({4-[(4-methylpiperidin-1-yl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B6417255.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B6417274.png)
![1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417284.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6417292.png)

![1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417303.png)
